

Unveiling the Chemical Landscape of Btk-IN-19: A Technical Guide

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Compound of Interest

Compound Name: *Btk-IN-19*
Cat. No.: *B15140693*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and biological properties of **Btk-IN-19**, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support research and drug development efforts targeting BTK-mediated signaling pathways.

Core Chemical Structure and Properties

Btk-IN-19, also identified as compound 51 in its primary scientific disclosure, is a small molecule inhibitor with a molecular formula of $C_{21}H_{22}Cl_2N_6O$ and a molecular weight of 445.34 g/mol ^[1] Its chemical identity is further defined by the CAS Number 1374240-01-3 and the SMILES string ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1. ^[1]

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ Cl ₂ N ₆ O	[1]
Molecular Weight	445.34 g/mol	[1]
CAS Number	1374240-01-3	[1]
SMILES	<chem>C1C1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1</chem>	[1]

Mechanism of Action and Biological Activity

Btk-IN-19 functions as a reversible inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. By reversibly binding to the ATP binding site of BTK, **Btk-IN-19** prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to B-cell activation and proliferation.

In Vitro Activity

Assay	IC ₅₀	Cell Line/Conditions	Reference
BTK Inhibition	<0.001 μM	Cell-free assay	[1]
B-cell Proliferation	0.080 μM	B-cells enriched from PBMC, 3-day incubation	[1]

In Vivo Activity

Animal Model	Dosage	Administration	Effect	Reference
DBA/1 mice	80 mg/kg	Intraperitoneal (once)	Strong inhibition of CD69	[1]
Rats	5 mg/kg	Oral	Low-moderate clearance, modest oral exposure (%F > 34)	[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize BTK inhibitors like **Btk-IN-19**. While the specific parameters for **Btk-IN-19** are proprietary to the original researchers, these protocols provide a comprehensive framework for similar assessments.

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding affinity of an inhibitor to the BTK kinase domain. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- BTK enzyme (recombinant)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer (Alexa Fluor™ 647-labeled)
- Kinase Buffer
- Test compound (**Btk-IN-19**)
- 384-well plate

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Btk-IN-19** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- **Kinase/Antibody Mixture:** Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.
- **Assay Reaction:** In a 384-well plate, add the test compound, the kinase/antibody mixture, and the kinase tracer. The final volume is typically 15 μ L.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Detection:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
- **Data Analysis:** Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B-cell Proliferation Assay

This assay measures the ability of an inhibitor to prevent the proliferation of B-cells following stimulation of the B-cell receptor.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- B-cell enrichment kit
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Anti-human IgM antibody (for stimulation)
- BrdU (5-bromo-2'-deoxyuridine) labeling reagent
- Fixing/Denaturing solution

- Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
- Substrate for the detection enzyme
- 96-well cell culture plate

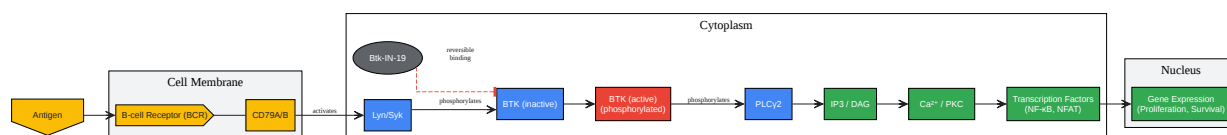
Procedure:

- B-cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell enrichment kit.
- Cell Plating: Seed the enriched B-cells in a 96-well plate at a density of $1-2 \times 10^5$ cells per well in complete RPMI-1640 medium.
- Compound Treatment: Add serial dilutions of **Btk-IN-19** to the wells. Include a vehicle control (DMSO).
- Stimulation: Add anti-human IgM antibody to the wells to a final concentration of 10 $\mu\text{g/mL}$ to stimulate B-cell proliferation.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
- BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 18-24 hours.
- Fixation and Denaturation: Aspirate the media and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
- Detection: Wash the wells and add the anti-BrdU detection antibody. After incubation and further washing, add the substrate and measure the signal (e.g., absorbance or luminescence) using a plate reader.
- Data Analysis: The IC₅₀ value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

BTK Signaling Pathway and Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the mechanism of inhibition by a reversible inhibitor like **Btk-IN-19**.

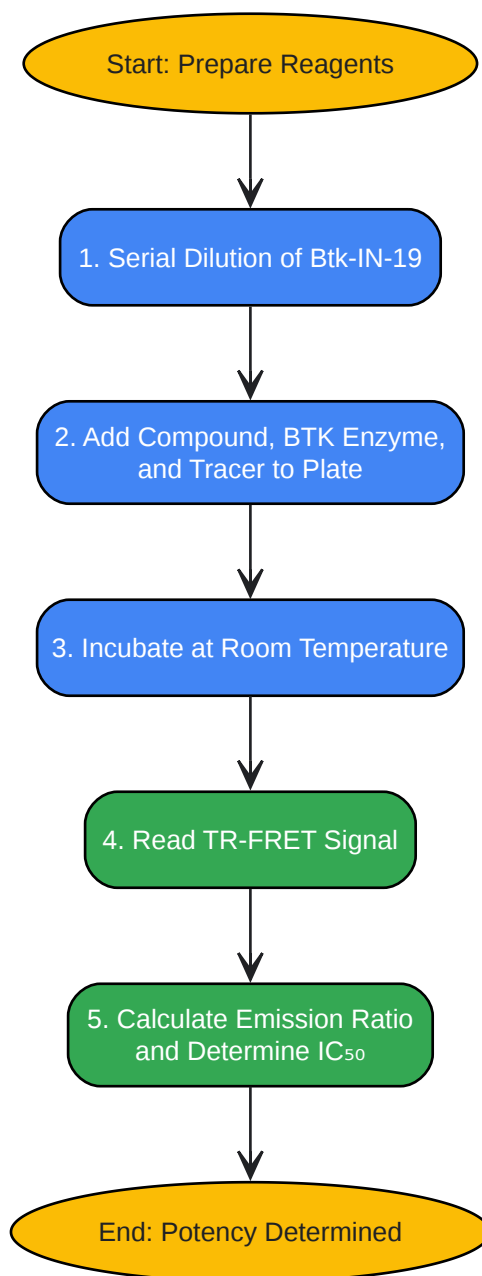


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BTK signaling pathway and reversible inhibition.

Experimental Workflow for In Vitro BTK Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro potency of a BTK inhibitor.



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Workflow for in vitro BTK inhibition assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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